molecular formula C26H24N4O2 B1191853 TAS-119

TAS-119

Cat. No. B1191853
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAS-119, also known as TAS-2104, is an orally bioavailable inhibitor of the serine/threonine protein kinase aurora A, with potential antimitotic and antineoplastic activities. Upon intravenous administration, aurora A kinase inhibitor TAS-119 binds to and inhibits aurora A kinase, which may result in disruption of the assembly of the mitotic spindle apparatus, disruption of chromosome segregation, inhibition of cell division and the induction of apoptosis in cells overexpressing aurora A kinase. Aurora A kinase localizes to the spindle poles and to spindle microtubules during mitosis;  it plays an essential role in the regulation of spindle assembly.

Scientific Research Applications

Antitumor Efficacy and Sensitivity Predictors

TAS-119 has shown potential in enhancing the efficacy of taxanes and has been identified as a clinical candidate for testing in combination with these drugs. In vitro studies revealed that TAS-119, in combination with paclitaxel, inhibited the growth of multiple human cancer cell lines derived from various tissues, including paclitaxel-resistant ones. This antitumor efficacy was also observed in vivo, where TAS-119, combined with paclitaxel or docetaxel, inhibited tumor growth in various models. Importantly, TAS-119 did not exacerbate the known side effects of taxanes, such as neutropenia and neurotoxicity. This combination was well tolerated in animal models, indicating the potential of TAS-119 to enhance the efficacy of taxanes in cancer treatment without additional toxicity (Sootome et al., 2020).

Moreover, specific gene abnormalities have been identified as predictive markers for TAS-119 sensitivity. In particular, Myc amplification and/or CTNNB1 (beta-catenin) mutation were associated with increased sensitivity to TAS-119. The compound demonstrated substantial tumor growth reduction in xenograft models possessing these gene mutations. This suggests that TAS-119 could be particularly effective in tumors with these specific genetic backgrounds (Denmeade et al., 2014).

Preclinical Characterization and Therapeutic Potential

TAS-119 has undergone preclinical characterization as a novel, orally active, and highly selective inhibitor of Aurora kinase A. It demonstrated a strong inhibitory effect against Aurora A and effectively suppressed the growth of various cancer cell lines harboring MYC family amplification and CTNNB1 mutation. In xenograft models of human lung cancer cells with these mutations, TAS-119 showed significant antitumor activity at well-tolerated doses. Additionally, it exhibited an inhibitory effect against tropomyosin receptor kinase (TRK)A, TRKB, and TRKC, suggesting its potential as an anticancer drug, especially for patients harboring MYC amplification, CTNNB1 mutation, and NTRK fusion (Miura et al., 2021).

Furthermore, TAS-119 has been studied for its therapeutic potential in a Trk-driven cancer model. It inhibited TrkA activity and cell proliferation of colorectal cancer cell lines harboring TPM3-TrkA fusions. In xenograft models, treatment with TAS-119 resulted in dose-dependent inhibition of tumor growth, demonstrating good tolerability and suggesting that TAS-119 holds therapeutic potential for cancers with Trk rearrangements (Sootome et al., 2015).

properties

Product Name

TAS-119

Molecular Formula

C26H24N4O2

Appearance

Solid powder

synonyms

TAS-119;  TAS 119;  TAS119;  TAS-2104;  TAS 2104;  TAS2104.; Unknown

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.